4-Chlorophenylacetic acid
Overview
Description
4-Chlorophenylacetic acid is a chlorinated aromatic compound that has been the subject of various studies due to its relevance in environmental chemistry and synthetic applications. It is structurally related to herbicides and is involved in several chemical reactions and degradation processes.
Synthesis Analysis
The synthesis of derivatives of 4-chlorophenylacetic acid has been explored in different contexts. For instance, a new preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification, Collins oxidation, and oxidation with sodium chlorite, yielding 58 to 69% overall . Another study improved the preparation method for 2,4-dichlorophenoxyacetic acid, a related compound, by simplifying the experimental conditions and enhancing the production rate10.
Molecular Structure Analysis
The molecular structure of 4-chlorophenylacetic acid and its derivatives has been investigated using various techniques. X-ray diffraction studies have been conducted on co-crystals of related compounds, revealing specific synthon motifs and hydrogen bonding patterns . Additionally, organotin(IV) derivatives of a related compound, 3,4-dichlorophenylacetic acid, have been structurally characterized, showing a central Sn2O2 core with distorted trigonal-bipyramidal geometry .
Chemical Reactions Analysis
4-Chlorophenylacetic acid undergoes various chemical reactions, particularly in the context of environmental degradation. Photocatalysed degradation using titanium dioxide has been studied, with significant degradation rates influenced by parameters such as pH, catalyst concentration, and the presence of electron acceptors . Advanced electrochemical oxidation methods like electro-Fenton and photoelectro-Fenton have also been used to degrade 4-chlorophenoxyacetic acid, leading to the formation of chlorinated intermediates and carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorophenylacetic acid derivatives have been characterized using a range of techniques. NMR, IR, mass spectrometry, and thermal analysis have been employed to study organotin(IV) carboxylates of related compounds, which also exhibited antibacterial and antifungal activities . The inclusion of 4-chlorophenoxyacetic acid in cyclodextrins has been analyzed, revealing the crystal structures and packing modes of the complexes .
Scientific Research Applications
Environmental Impact and Toxicology
4-Chlorophenylacetic acid, as part of the chlorophenoxy compound family, is primarily recognized for its use in herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The environmental impact and toxicological effects of these compounds have been extensively studied. For instance, a study by Zuanazzi et al. (2020) analyzed global trends in research on 2,4-D, highlighting its significant role in toxicology and molecular biology, especially focusing on its impact on aquatic ecosystems and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020). Additionally, EvyAliceAbigail et al. (2017) reviewed methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technologies to address its contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Phytoremediation Enhancement
Germaine et al. (2006) discussed the use of bacterial endophytes to enhance phytoremediation of 2,4-D in contaminated substrates. This approach showed promising results in reducing toxic herbicide residues in crop plants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Molecular Action Mechanism
A study by Song (2014) explored the molecular action mode of 2,4-D as a herbicide, focusing on its physiological processes, perception, and signal transduction under treatment (Song, 2014). This insight is crucial for understanding how 4-Chlorophenylacetic acid derivatives function at a molecular level.
Oxidative Stress and Metabolic Changes
Research by Bhat et al. (2015) provided evidence that sublethal levels of 2,4-D induce oxidative stress in E. coli, significantly altering metabolic pathways. This study helps in understanding the broader impact of 2,4-D on non-target organisms (Bhat, Booth, Vantomme, Afroj, Yost, & Dahms, 2015).
Degradation and Analysis Techniques
Wintersteiger, Goger, and Krautgartner (1999) developed a method using HPLC with electrochemical detection for quantifying chlorophenoxy acids, including 2,4-D, in water sources. This methodology is essential for environmental monitoring and herbicide residue analysis (Wintersteiger, Goger, & Krautgartner, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKJZJVTHSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062031 | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylacetic acid | |
CAS RN |
1878-66-6 | |
Record name | (4-Chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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